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Compound of Interest

Compound Name: 3,6-Dibromo-2-chloropyridine

Cat. No.: B1416624 Get Quote

An In-Depth Technical Guide to 3,6-Dibromo-2-chloropyridine: A Pivotal Building Block in

Modern Drug Discovery

Abstract
This technical guide provides a comprehensive overview of 3,6-Dibromo-2-chloropyridine, a

key heterocyclic intermediate for researchers, medicinal chemists, and drug development

professionals. We will delve into its fundamental chemical properties, explore its strategic

importance in synthetic chemistry, and provide practical, field-proven insights into its

application. The guide will focus on the causality behind its use as a versatile scaffold,

particularly in the burgeoning field of targeted protein degradation. Detailed experimental

protocols and logical workflows are presented to illustrate its synthetic utility, grounded in

authoritative scientific principles.

Chemical Identity and Physicochemical Properties
3,6-Dibromo-2-chloropyridine is a polysubstituted pyridine derivative valued for its specific

arrangement of halogen atoms, which allows for selective and sequential chemical

modifications. Its unique electronic and steric properties make it an important starting material

in the synthesis of complex pharmaceutical agents.

The core data for this compound is summarized in the table below for quick reference.
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Property Value Source(s)

Molecular Formula C₅H₂Br₂ClN [1][2][3]

Molecular Weight 271.34 g/mol [3]

IUPAC Name 3,6-dibromo-2-chloropyridine [2][3]

CAS Number 942206-18-0 [1][2][3]

Appearance

White to pale cream or off-

white to light yellow

solid/powder

[2][4]

Melting Point 80.5°C to 89.5°C [2][3][4]

Solubility

Insoluble in water; Soluble in

common organic solvents

(e.g., dichloromethane,

chloroform)

[4]

SMILES ClC1=C(Br)C=CC(Br)=N1 [2][3]

InChI Key
CVZSNXGMWIGPBF-

UHFFFAOYSA-N
[2][3]

Strategic Importance in Medicinal Chemistry: The
Power of Orthogonal Reactivity
The primary value of 3,6-Dibromo-2-chloropyridine in drug discovery, particularly in

constructing targeted protein degraders like PROTACs (Proteolysis Targeting Chimeras), lies in

the differential reactivity of its three halogen substituents.[1] This feature enables chemists to

perform sequential, site-selective cross-coupling reactions (e.g., Suzuki, Sonogashira,

Buchwald-Hartwig).

Expert Insight: The reactivity of the halogens on the pyridine ring is generally influenced by

their position relative to the nitrogen atom and other substituents. In palladium-catalyzed cross-

coupling reactions, the order of reactivity is typically C-I > C-Br > C-Cl. For 3,6-Dibromo-2-
chloropyridine, the bromine atom at the 6-position is often the most susceptible to initial

coupling due to electronic effects from the ring nitrogen. The bromine at the 3-position and the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.calpaclab.com/3-6-dibromo-2-chloropyridine-min-98-1-gram/ala-d188490-1g
https://www.thermofisher.com/order/catalog/product/H27738.03
https://www.fishersci.co.uk/shop/products/3-6-dibromo-2-chloropyridine-95-thermo-scientific-chemicals/11362879
https://www.fishersci.co.uk/shop/products/3-6-dibromo-2-chloropyridine-95-thermo-scientific-chemicals/11362879
https://www.thermofisher.com/order/catalog/product/H27738.03
https://www.fishersci.co.uk/shop/products/3-6-dibromo-2-chloropyridine-95-thermo-scientific-chemicals/11362879
https://www.calpaclab.com/3-6-dibromo-2-chloropyridine-min-98-1-gram/ala-d188490-1g
https://www.thermofisher.com/order/catalog/product/H27738.03
https://www.fishersci.co.uk/shop/products/3-6-dibromo-2-chloropyridine-95-thermo-scientific-chemicals/11362879
https://www.thermofisher.com/order/catalog/product/H27738.03
https://www.pipzine-chem.com/products/pyridine/3-6-dibromo-2-chloropyridine.html
https://www.thermofisher.com/order/catalog/product/H27738.03
https://www.fishersci.co.uk/shop/products/3-6-dibromo-2-chloropyridine-95-thermo-scientific-chemicals/11362879
https://www.pipzine-chem.com/products/pyridine/3-6-dibromo-2-chloropyridine.html
https://www.pipzine-chem.com/products/pyridine/3-6-dibromo-2-chloropyridine.html
https://www.thermofisher.com/order/catalog/product/H27738.03
https://www.fishersci.co.uk/shop/products/3-6-dibromo-2-chloropyridine-95-thermo-scientific-chemicals/11362879
https://www.thermofisher.com/order/catalog/product/H27738.03
https://www.fishersci.co.uk/shop/products/3-6-dibromo-2-chloropyridine-95-thermo-scientific-chemicals/11362879
https://www.benchchem.com/product/b1416624?utm_src=pdf-body
https://www.calpaclab.com/3-6-dibromo-2-chloropyridine-min-98-1-gram/ala-d188490-1g
https://www.benchchem.com/product/b1416624?utm_src=pdf-body
https://www.benchchem.com/product/b1416624?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1416624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


chlorine at the 2-position offer subsequent sites for modification under different, often more

forcing, reaction conditions. This "orthogonal" reactivity is the cornerstone of its utility, allowing

for the controlled, step-wise assembly of complex molecular architectures from a single,

versatile starting material.

Logical Synthesis Workflow
The following diagram illustrates a conceptual workflow for the sequential functionalization of

3,6-Dibromo-2-chloropyridine. This strategy allows for the precise installation of different

molecular fragments (R¹, R², R³) required for building a bifunctional molecule like a PROTAC,

which typically consists of a ligand for a target protein and a ligand for an E3 ligase, connected

by a linker.
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3,6-Dibromo-2-chloropyridine
(Starting Material)

Step 1: Selective Coupling at C6
(e.g., Suzuki Reaction 1)

Conditions: Mild Pd catalyst, base

Introduce R¹

Intermediate 1
(3-Bromo-2-chloro-6-R¹-pyridine)

Step 2: Coupling at C3
(e.g., Suzuki Reaction 2)

Conditions: Different catalyst/ligand, higher temp.

Introduce R²

Intermediate 2
(2-Chloro-3-R²-6-R¹-pyridine)

Step 3: Coupling at C2
(e.g., Buchwald-Hartwig Amination)

Conditions: Stronger base, specific ligand

Introduce R³

Final Product
(2-R³-3-R²-6-R¹-pyridine)

Click to download full resolution via product page

Caption: Sequential functionalization workflow for 3,6-Dibromo-2-chloropyridine.

Exemplary Experimental Protocol: Site-Selective
Suzuki-Miyaura Cross-Coupling
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This protocol describes a representative, self-validating procedure for the first selective

coupling at the C6 position of 3,6-Dibromo-2-chloropyridine with a boronic acid. The success

of the reaction is validated by analytical techniques like LC-MS and NMR to confirm the

formation of the desired mono-coupled product.

Objective: To synthesize 3-bromo-2-chloro-6-(aryl)-pyridine via a selective Suzuki-Miyaura

reaction.

Materials:

3,6-Dibromo-2-chloropyridine (1.0 eq)

Arylboronic acid (1.1 eq)

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

Potassium phosphate tribasic (K₃PO₄) (3.0 eq)

1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

Nitrogen or Argon gas supply

Step-by-Step Methodology:

Inert Atmosphere Preparation: To a dry round-bottom flask equipped with a magnetic stir bar

and reflux condenser, add 3,6-Dibromo-2-chloropyridine (1.0 eq) and the arylboronic acid

(1.1 eq).

Causality: The use of a dry flask under an inert atmosphere (Nitrogen or Argon) is critical.

Palladium catalysts in their active Pd(0) state are sensitive to oxygen, which can lead to

catalyst deactivation and poor reaction yields.

Reagent Addition: Add K₃PO₄ (3.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq) to the flask.

Causality: K₃PO₄ is the base required to activate the boronic acid via formation of a more

nucleophilic boronate complex, which is essential for the transmetalation step in the
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catalytic cycle. SPhos is a bulky, electron-rich phosphine ligand that stabilizes the

palladium catalyst, promotes oxidative addition, and facilitates reductive elimination,

thereby increasing reaction efficiency and selectivity.

Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the

degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe.

Causality: Degassing the solvent by sparging with an inert gas or through freeze-pump-

thaw cycles removes dissolved oxygen, further protecting the catalyst from oxidation.

Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C)

and stir vigorously for the required time (typically 4-16 hours).

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting

material and the formation of the product.

Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with

ethyl acetate and wash with water, followed by brine. c. Dry the organic layer over anhydrous

sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the

resulting crude residue by column chromatography on silica gel to isolate the pure mono-

substituted product.

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C

NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety, Handling, and Storage
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including safety glasses, gloves, and a lab coat.

Storage: Store in a cool, dry place away from incompatible materials such as strong

oxidizing agents. For long-term stability, storage under an inert atmosphere at 2-8°C is

recommended.

Conclusion
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3,6-Dibromo-2-chloropyridine is more than just a chemical reagent; it is a strategic tool for

the efficient construction of complex molecular entities. Its well-defined and differential halogen

reactivity provides a reliable platform for sequential, controlled synthetic transformations. For

scientists in pharmaceutical research and development, mastering the application of this

building block opens a direct and versatile route to novel therapeutics, particularly in the highly

promising area of targeted protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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